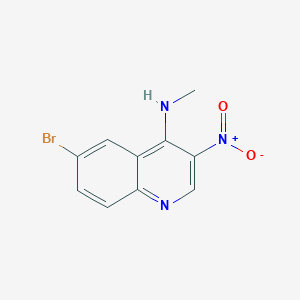

6-bromo-N-methyl-3-nitroquinolin-4-amine

Description

6-Bromo-N-methyl-3-nitroquinolin-4-amine is a substituted quinoline derivative characterized by a bromine atom at position 6, a nitro group at position 3, and an N-methylamine substituent at position 2. The bromine atom enhances steric bulk and electron-withdrawing effects, while the nitro group at position 3 contributes to electrophilicity, which may influence binding interactions with biological targets such as kinase hinge regions . The N-methyl group improves metabolic stability compared to unsubstituted amines .

Properties

IUPAC Name |

6-bromo-N-methyl-3-nitroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSJBKEXLNKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273448 | |

| Record name | 6-Bromo-N-methyl-3-nitro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289187-99-0 | |

| Record name | 6-Bromo-N-methyl-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289187-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-methyl-3-nitro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methyl-3-nitroquinolin-4-amine typically involves the bromination of N-methyl-3-nitroquinolin-4-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methyl-3-nitroquinolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted quinoline derivative.

Reduction Reactions: The major product is 6-bromo-N-methyl-3-aminoquinolin-4-amine.

Scientific Research Applications

6-bromo-N-methyl-3-nitroquinolin-4-amine has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modification of quinoline derivatives for potential biological activity.

Medicine: Research may explore its potential as a pharmacophore in drug development.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Substituents : Bromine (C6), 3-(difluoromethyl)phenyl (C4).

- Synthesis: One-step protocol via refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol, yielding 83% .

- Properties: Crystal structure (HCl salt) reveals a disordered difluoromethyl group and a 126.08° out-of-plane angle between quinoline and aniline rings, suggesting conformational flexibility critical for kinase binding .

- Activity : Functions as a kinase inhibitor (e.g., cyclin G-associated kinase) with enhanced solubility from fluorine substitution .

NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)

- Substituents : Benzyloxy (C6), methoxy (C7), nitro (C3), 4-ethoxyphenyl (C4).

- Synthesis : 94% yield via nucleophilic substitution .

- Properties : High purity (>99%) and mass accuracy (HRMS m/z 445.1614).

- Activity : Exhibits potent antiviral properties, likely due to nitro group-mediated electrophilic interactions .

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

7-Bromo-3-nitroquinolin-4-amine (CAS 176967-80-9)

- Substituents : Bromine (C7), nitro (C3), amine (C4).

Comparative Analysis

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Key Research Findings

Role of Bromine : Bromine at position 6 optimizes steric complementarity in kinase hinge regions, as seen in cyclin G-associated kinase inhibitors . Positional isomers (e.g., C7 bromine) show reduced activity .

Nitro Group Impact : The C3 nitro group enhances electrophilicity, promoting covalent or polar interactions with catalytic lysines in kinases .

Fluorine Substitution : Difluoromethyl groups in analogs improve solubility and metabolic stability without compromising binding affinity .

N-Methylamine: The N-methyl group in the target compound reduces hydrogen-bond donor capacity but increases lipophilicity and stability compared to primary amines .

Biological Activity

6-Bromo-N-methyl-3-nitroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, presenting relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 6-position, a nitro group at the 3-position, and a methylamino group at the 4-position of the quinoline ring. This configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound primarily involves its role as an inhibitor of protein kinases, particularly the PDK1/Akt signaling pathway. This pathway is vital for cell proliferation and survival, making it a target for cancer therapy. The compound has been shown to selectively inhibit certain isoforms of Class I PI3-kinase, which are implicated in various malignancies .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Efficacy in Animal Models : In a study involving mice with induced tumors, administration of this compound resulted in complete tumor regression in three out of five subjects. The mechanism was attributed to apoptosis induction and inhibition of cell proliferation through PDK1 pathway modulation .

- Cell Line Studies : The compound was tested on various human cancer cell lines (e.g., SKOV-3 ovarian cancer cells). Results indicated a dose-dependent increase in autophagosome formation as evidenced by LC3 puncta formation through confocal microscopy .

- Neurocytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited low cytotoxicity against mouse astrocytes, maintaining over 80% cell viability at concentrations up to 50 µM .

Q & A

Basic: What are the standard synthesis protocols for 6-bromo-N-methyl-3-nitroquinolin-4-amine, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include bromination at position 6, methylation of the amine at position 4, and nitration at position 3. Intermediates are characterized via:

- 1H/13C NMR : To confirm substitution patterns (e.g., nitro group at C3, methylamine at C4) .

- Mass Spectrometry (HRMS) : For molecular weight validation and bromine isotope pattern confirmation .

- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtained) .

Advanced: How can reaction conditions be optimized to improve yields in the nitration step of this compound?

Answer:

Optimization strategies include:

- Temperature Control : Nitration at 0–5°C minimizes side reactions (e.g., over-nitration) .

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or AcOH) to stabilize intermediates .

- Catalyst Screening : Lewis acids like H2SO4 or HNO3/H2SO4 mixtures enhance regioselectivity .

Table 1: Yield optimization data for analogous nitroquinoline derivatives

| Compound | Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 3d (Nitro) | 0 | DCM | H2SO4 | 74 |

| 3g (Nitro) | 5 | AcOH | HNO3/H2SO4 | 89 |

Basic: What crystallographic tools are recommended for resolving the structure of this compound?

Answer:

- SHELXL/SHELXT : For initial structure solution and refinement using single-crystal X-ray data .

- OLEX2 : For visualization, hydrogen placement, and thermal ellipsoid analysis .

- ORTEP-3 : For generating publication-quality molecular diagrams .

Advanced: How should researchers address contradictions in crystallographic data (e.g., bond length outliers)?

Answer:

- Data Validation : Cross-check using metrics like R-factor (<5%) and mean σ(C–C) (<0.01 Å) .

- Thermal Motion Analysis : High displacement parameters (Ueq) may indicate disordered atoms or solvent effects .

- Density Functional Theory (DFT) : Compare experimental bond lengths with computational models to identify anomalies .

Basic: What methods are used to screen the biological activity of this compound?

Answer:

- Enzyme Assays : Test inhibition of kinases or oxidoreductases (IC50 determination) .

- Cellular Viability Assays : Use MTT or ATP-based assays in cancer cell lines .

- Microscopy : Assess subcellular localization via fluorescent tagging .

Advanced: How does the nitro group at position 3 influence structure-activity relationships (SAR) in related compounds?

Answer:

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving interactions with target proteins .

- Metabolic Stability : Nitro groups may reduce oxidative metabolism, prolonging half-life .

- SAR Studies : Compare analogs (e.g., 3-nitro vs. 3-cyano) to quantify potency shifts .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent decomposition .

- Light Sensitivity : Protect from UV exposure using amber vials .

- Solubility : Prepare stock solutions in DMSO or DMF for long-term stability .

Advanced: How can predictive models estimate the metabolic fate of this compound?

Answer:

- In Silico Tools : Use PISTACHIO or REAXYS databases to predict Phase I/II metabolism .

- Metabolite Identification : Simulate CYP450 interactions via docking software (e.g., AutoDock) .

Basic: Which analytical methods ensure purity (>95%) for this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Confirm Br and N content matches theoretical values .

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane) .

Advanced: What mechanistic insights guide the bromination of the quinoline core?

Answer:

- Electrophilic Aromatic Substitution (EAS) : Bromine (Br2) or NBS in DMF targets electron-rich positions .

- Directing Groups : The methylamine at C4 directs bromination to C6 via resonance effects .

Basic: Which software is preferred for crystallographic data analysis?

Answer:

- OLEX2 : Integrates structure solution, refinement, and publication workflows .

- SHELXL : For high-precision refinement of heavy atoms (e.g., Br) .

Advanced: How can computational data enhance experimental crystallographic results?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.